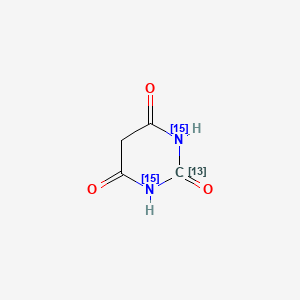
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is a compound that belongs to the class of diazinane triones. This compound is characterized by its unique isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific research applications. The structure of this compound includes a diazinane ring with three carbonyl groups at positions 2, 4, and 6.
Preparation Methods
The synthesis of (213C,1,3-15N2)1,3-diazinane-2,4,6-trione typically involves the reaction of isotopically labeled precursors under specific conditions. One common synthetic route involves the cyclization of isotopically labeled urea derivatives with malonic acid or its derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the carbonyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The isotopic labeling allows for tracing metabolic pathways and studying enzyme mechanisms.
Medicine: It can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (213C,1,3-15N2)1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its binding interactions and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include key metabolic or signaling pathways in cells.
Comparison with Similar Compounds
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3-diazinane-2,4,6-trione: The non-labeled version of the compound, which lacks the isotopic labeling.
1,3,5-triethyl-1,3-diazinane-2,4,6-trione: A derivative with ethyl groups at positions 1, 3, and 5.
5-butan-2-yl-1,3-diazinane-2,4,6-trione: A derivative with a butan-2-yl group at position 5.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable information in scientific research that cannot be obtained with non-labeled compounds .
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
131.07 g/mol |
IUPAC Name |
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChI Key |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
Isomeric SMILES |
C1C(=O)[15NH][13C](=O)[15NH]C1=O |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
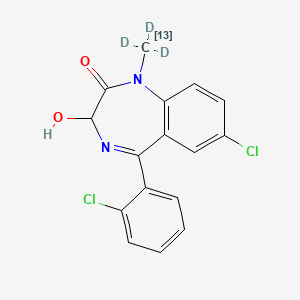

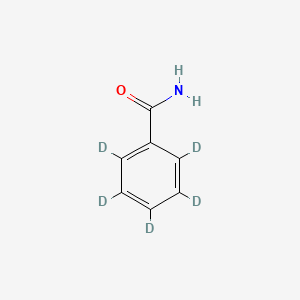

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
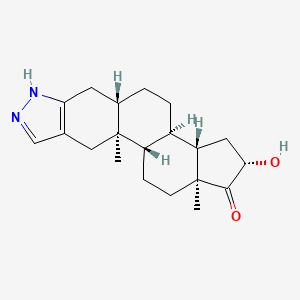
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

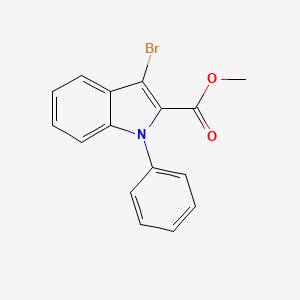
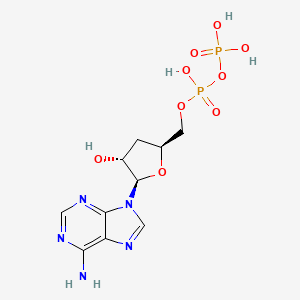
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
